4-(thiazol-2-yloxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
4-(Thiazol-2-yloxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound featuring a benzamide core linked to a thiazole and pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiazol-2-yloxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Moiety: Starting from a suitable precursor, such as 2-aminothiazole, which can be synthesized via the Hantzsch thiazole synthesis.
Coupling with Benzamide: The thiazole derivative is then coupled with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Introduction of the Pyrazine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products
Oxidation: Oxidized derivatives of the thiazole and thiophene rings.
Reduction: Reduced derivatives, such as amines from nitro groups.
Substitution: Substituted aromatic compounds with nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(thiazol-2-yloxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiazole and thiophene rings.
Mechanism of Action
The mechanism of action of 4-(thiazol-2-yloxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and pyrazine rings could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(Thiazol-2-yloxy)benzamide: Lacks the pyrazine and thiophene rings, potentially altering its reactivity and biological activity.
N-(3-(Thiophen-2-yl)pyrazin-2-yl)methylbenzamide: Lacks the thiazole ring, which could affect its chemical properties and applications.
Uniqueness
4-(Thiazol-2-yloxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is unique due to the combination of the thiazole, thiophene, and pyrazine rings. This combination provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S2/c24-18(13-3-5-14(6-4-13)25-19-22-9-11-27-19)23-12-15-17(21-8-7-20-15)16-2-1-10-26-16/h1-11H,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWWTYTUXBKSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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